molecular formula C8H11O3PS B8139957 Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate

Cat. No. B8139957
M. Wt: 218.21 g/mol
InChI Key: JBMUXIMCJLYVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C8H11O3PS and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Mono- and Di-alkyl Ethers Synthesis : A study by Corral and Lissavetzky (1984) presents a route to produce high-yield mono- and di-alkyl ethers of thiotetronic and -halogenothiotetronic acids from methyl 3-hydroxythiophene-2-carboxylate (Corral & Lissavetzky, 1984).

  • Potential Pharmaceutical Applications : Yang et al. (2000) demonstrated the potential for creating long-chain esters with remote hydroxyl and carboxyl groups, which could be useful in the development of antiarthritis agents, shellac components, and spore germination inhibitors (Yang, Nandy, Selvakumar, & Fang, 2000).

  • Analogues of Pyrazofurin Synthesis : Huybrechts et al. (1984) synthesized methyl 5-carboxamido-4-hydroxy-3-(-D-ribofuranosyl)-thiophene carboxylate 2 a and 2,5-thiophene dicarboxamide 2 b, which are new analogues of pyrazofurin (Huybrechts, Buffel, Freyne, & Hoornaert, 1984).

  • Antiproliferative Activity Against Cancer : Ghorab et al. (2013) found that novel thiophene and thienopyrimidine derivatives, including some related to methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate, show promising antiproliferative activity against breast and colon cancer cell lines (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

  • Facile Synthesis of Methyl 4,6-Dihydrothieno[3,4-b]thiophene-Carboxylate : Tso, Tsay, and Li (1995) developed a facile synthesis method for 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides, which can be related to the study of this compound (Tso, Tsay, & Li, 1995).

  • Microbial Metabolism : Cripps (1973) discussed the microbial metabolism of thiophen-2-carboxylate, which is relevant to understanding the biological interactions and breakdown of compounds like this compound (Cripps, 1973).

properties

IUPAC Name

methyl 4-dimethylphosphorylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O3PS/c1-11-8(9)7-4-6(5-13-7)12(2,3)10/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMUXIMCJLYVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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